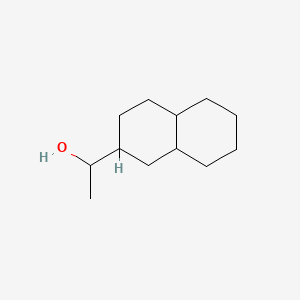

Decahydro-alpha-methylnaphthalene-2-methanol

Description

Decahydro-alpha-methylnaphthalene-2-methanol (hypothetical IUPAC name) is a fully saturated bicyclic compound derived from naphthalene, featuring a methyl group at the alpha position and a hydroxymethyl (-CH2OH) group at the 2-position. These analogs differ in substituents (methyl, hydroxyl, or hydroxymethyl groups), influencing their physical, chemical, and toxicological profiles .

Properties

CAS No. |

72727-65-2 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-yl)ethanol |

InChI |

InChI=1S/C12H22O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h9-13H,2-8H2,1H3 |

InChI Key |

KEBJPGDSNHGJFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCC2CCCCC2C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decahydro-alpha-methylnaphthalene-2-methanol typically involves the hydrogenation of alpha-methylnaphthalene followed by the introduction of a methanol group. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium or platinum. The subsequent methanol group introduction can be achieved through a Grignard reaction, where the intermediate product reacts with methyl magnesium bromide in an ether solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. Catalysts are often recycled to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Decahydro-alpha-methylnaphthalene-2-methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and alkanes.

Substitution: Various substituted naphthalenes.

Scientific Research Applications

Decahydro-alpha-methylnaphthalene-2-methanol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of decahydro-alpha-methylnaphthalene-2-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key molecular parameters of Decahydro-2-methylnaphthalene and Decahydro-2-naphthol, two closely related compounds:

Key Observations :

- Molecular Weight : Decahydro-2-naphthol (C10H18O) has a slightly higher molecular weight than Decahydro-2-methylnaphthalene (C11H20) due to the oxygen atom in the hydroxyl group .

- Boiling Point: The hydroxyl group in Decahydro-2-naphthol increases polarity and hydrogen bonding, leading to a higher boiling point compared to the non-polar methyl-substituted analog under reduced pressure .

- Density : The hydroxyl group also contributes to higher density in Decahydro-2-naphthol (0.996 g/mL) compared to methyl-substituted derivatives, which typically have lower densities due to reduced polarity .

Reactivity and Functional Group Influence

- Decahydro-2-methylnaphthalene: The methyl group introduces steric hindrance but lacks hydrogen-bonding capability. This makes the compound less reactive in polar environments and more soluble in non-polar solvents .

- Decahydro-2-naphthol : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents like water or alcohols. It also enhances reactivity in acid/base reactions and esterification .

- Hypothetical Decahydro-alpha-methylnaphthalene-2-methanol: A hydroxymethyl (-CH2OH) group would combine steric effects (from -CH2-) with hydrogen-bonding capacity (from -OH), likely resulting in intermediate polarity and reactivity between the two analogs.

Toxicological and Environmental Profiles

While direct toxicological data for this compound is unavailable, insights can be drawn from related compounds:

- Decahydro-2-methylnaphthalene : As a fully saturated hydrocarbon, it is expected to exhibit lower toxicity compared to aromatic methylnaphthalenes (e.g., 2-methylnaphthalene), which are associated with respiratory and dermal irritation .

Biological Activity

Decahydro-alpha-methylnaphthalene-2-methanol, also known as 2-naphthalenemethanol, decahydro-alpha, alpha, 4a-trimethyl-8-methylene-, is a chemical compound with significant biological activity. This article discusses its biological properties, including insecticidal effects, anti-inflammatory potential, and interactions with various biological systems.

- Chemical Formula: C15H26O

- Molecular Weight: 222.3663 g/mol

- CAS Registry Number: 473-15-4

- IUPAC Name: 2-Naphthalenemethanol, decahydro-alpha, alpha, 4a-trimethyl-8-methylene-

Insecticidal Activity

Research has indicated that this compound exhibits notable insecticidal properties. A study conducted on the chloroform extract of Artemisia monosperma revealed that this compound demonstrated significant insecticidal activity against house flies. The effectiveness was attributed to its ability to disrupt normal physiological functions in insects, potentially through neurotoxic mechanisms .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro experiments showed that it can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1α in RAW264.7 macrophage cells when stimulated by lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

- Insecticidal Study :

-

Anti-inflammatory Research :

- Objective : Assess the anti-inflammatory effects of incense smoke containing this compound.

- Methodology : Treatment of RAW264.7 cells with agarwood incense smoke.

- Findings : The smoke inhibited LPS-induced cytokine release, suggesting that the compound may contribute to the anti-inflammatory effects observed in agarwood extracts .

Data Summary Table

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Insecticidal Activity | GC-MS analysis | Significant mortality in house flies |

| Anti-inflammatory Effects | RAW264.7 cell assays | Inhibition of TNF-α and IL-1α release |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.